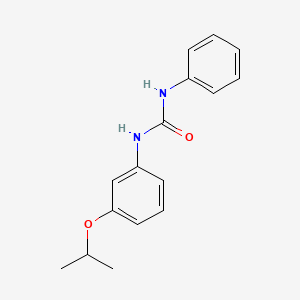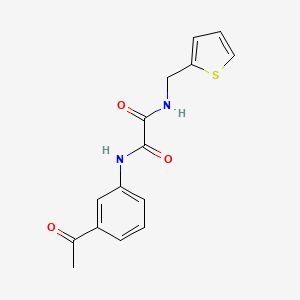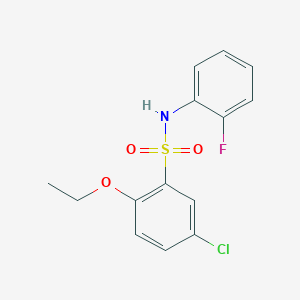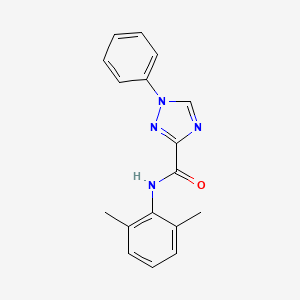
N-(3-isopropoxyphenyl)-N'-phenylurea
説明
N-(3-isopropoxyphenyl)-N'-phenylurea, also known as IPU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of phenylurea herbicides and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-isopropoxyphenyl)-N'-phenylurea involves the inhibition of photosynthesis in plants. It inhibits the electron transport chain in photosystem II, which results in the production of reactive oxygen species (ROS) and ultimately leads to the death of the plant. N-(3-isopropoxyphenyl)-N'-phenylurea also interferes with the process of carotenoid biosynthesis, which is essential for the protection of chlorophyll from ROS.
Biochemical and Physiological Effects
N-(3-isopropoxyphenyl)-N'-phenylurea has been found to have various biochemical and physiological effects on plants. It has been shown to reduce the level of chlorophyll, carotenoids, and proteins in plants. N-(3-isopropoxyphenyl)-N'-phenylurea also affects the activity of various enzymes involved in photosynthesis and respiration. In addition, it has been found to induce oxidative stress in plants, which can lead to DNA damage and cell death.
実験室実験の利点と制限
One of the advantages of using N-(3-isopropoxyphenyl)-N'-phenylurea in lab experiments is its specificity towards photosynthesis. It allows researchers to study the effects of herbicides on plants without affecting other cellular processes. However, one of the limitations of using N-(3-isopropoxyphenyl)-N'-phenylurea is its toxicity towards animals. It can cause skin irritation and respiratory problems if not handled properly.
将来の方向性
For research on N-(3-isopropoxyphenyl)-N'-phenylurea include studying its effects on the microbiome of plants, its impact on the environment, and the development of safer and more effective herbicides.
科学的研究の応用
N-(3-isopropoxyphenyl)-N'-phenylurea has been widely used in scientific research as a tool to study the mechanism of action of herbicides and their effects on plants. It has been found to inhibit the growth of weeds by interfering with the process of photosynthesis. N-(3-isopropoxyphenyl)-N'-phenylurea has also been used to study the uptake, translocation, and metabolism of herbicides in plants.
特性
IUPAC Name |
1-phenyl-3-(3-propan-2-yloxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)20-15-10-6-9-14(11-15)18-16(19)17-13-7-4-3-5-8-13/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKBUSQZZNONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4386865.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4386870.png)
![1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4386871.png)
![methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4386875.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4386886.png)

![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide](/img/structure/B4386898.png)



![N-benzyl-2-[(4-fluorobenzoyl)(methyl)amino]benzamide](/img/structure/B4386920.png)
![3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4386933.png)

